2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone is an organic compound characterized by its unique molecular structure, which incorporates a cyclopentanone core with a furan ring substituted by an isopropyl group. The compound has the molecular formula and a molecular weight of approximately 220.31 g/mol. It is classified under the category of ketones, specifically as a substituted cyclopentanone due to the presence of both a cyclopentanone moiety and a furan ring.
The synthesis of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone typically involves multi-step organic reactions. One common method includes:
Technical details include controlling reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity.
The molecular structure of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone can be represented in various formats:
InChI=1S/C14H20O2/c1-3-5-11-8-9-14(16-11)10(2)12-6-4-7-13(12)15/h8-10,12H,3-7H2,1-2H3CCCC1=CC=C(O1)C(C)C2CCCC2=OThe structure features a cyclopentanone ring with an ethyl group attached to a furan ring that has an isopropyl substituent, contributing to its distinct chemical properties.
2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in organic synthesis.
The mechanism of action for 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone primarily involves its interaction with biological targets such as enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways relevant to its applications in pharmacology and biochemistry.
The physical and chemical properties of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone include:
| Property | Value |
|---|---|
| Molecular Weight | 220.31 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Flash Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are essential for understanding its behavior in different environments and potential applications.
The scientific uses of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone are diverse:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.: